![molecular formula C17H12ClN3O2S2 B2485909 N-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide CAS No. 1021026-83-4](/img/structure/B2485909.png)
N-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide
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Overview
Description
N-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines, which are involved in immune cell development and function. CP-690,550 was developed as a potential treatment for autoimmune diseases, such as rheumatoid arthritis and psoriasis.
Scientific Research Applications
- The compound has been investigated for its anti-fibrotic potential. In a study, novel 2-(pyridin-2-yl) pyrimidine derivatives (including this compound) were synthesized and evaluated against immortalized rat hepatic stellate cells (HSC-T6). Some of these derivatives demonstrated better anti-fibrotic activities than existing drugs like Pirfenidone and Bipy55′DC. Notably, compounds such as ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate exhibited promising anti-fibrosis effects .
- Pyrimidine derivatives, including this compound, have been reported to possess antimicrobial activity. Their effectiveness against various pathogens makes them valuable in the fight against infections .
- Similar to antimicrobial properties, pyrimidine-based compounds have shown antiviral effects. Investigations into the antiviral activity of this compound could be worthwhile .
- Pyrimidine derivatives have been explored as potential antitumor agents. While specific data on this compound’s antitumor effects are not readily available, its pyrimidine core suggests that it might exhibit such properties .
- Collagen prolyl 4-hydroxylases play a crucial role in collagen synthesis. Inhibition of these enzymes can impact fibrosis and tissue remodeling. Given its anti-fibrotic potential, this compound may act as an inhibitor of collagen prolyl 4-hydroxylases .
- The pyrimidine moiety, including this compound, is considered a privileged structure in medicinal chemistry. Researchers often use it as a core scaffold to design novel heterocyclic compounds with diverse biological activities. Its potential applications extend beyond the specific examples mentioned above .
Anti-Fibrotic Activity
Antimicrobial Properties
Antiviral Potential
Antitumor Activity
Collagen Prolyl 4-Hydroxylase Inhibition
Chemical Biology and Medicinal Chemistry
Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s known that similar compounds interact with their targets to inhibit their function, leading to the death of the mycobacterium tuberculosis h37ra .
Biochemical Pathways
It’s known that similar compounds affect the life cycle of mycobacterium tuberculosis h37ra, disrupting its ability to survive and reproduce .
Pharmacokinetics
Similar compounds are designed to be absorbed into the body, distributed to the site of infection, metabolized to exert their effect, and eventually excreted from the body .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, indicating that they may lead to the death of these bacteria .
Action Environment
Similar compounds are designed to maintain their stability and efficacy under various environmental conditions .
properties
IUPAC Name |
N-[6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O2S2/c18-12-5-3-11(4-6-12)13(22)10-25-16-8-7-15(20-21-16)19-17(23)14-2-1-9-24-14/h1-9H,10H2,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCJMPPPKLHPFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide |
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